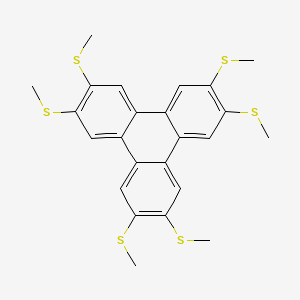

2,3,6,7,10,11-Hexakis(methylthio)triphenylene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

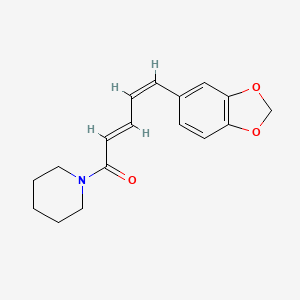

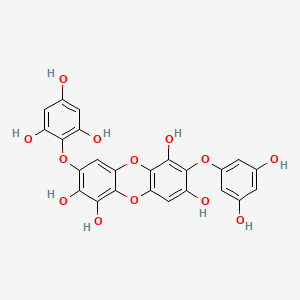

2,3,6,7,10,11-Hexakis(methylthio)triphenylene is a semiconductive coordination network . It is a compound with the formula C24 H24 S6 . It is used in the preparation of Metal-Organic Frameworks (MOFs), which are materials formed by the coordination of metal ions and organic ligands . Compared to traditional inorganic porous materials, MOFs have higher porosity, larger specific surface area, adjustable pore structure, and excellent structural stability, and are widely used in the field of chemical energy storage .

Synthesis Analysis

The synthesis of this compound involves the reaction of this compound (1) with BiCl3 in benzene . This forms the crystalline composite 1·BiCl3, which is an air-stable semiconductor with an electronic band gap of 2.0 eV . The synthesis indicates that semiconductive networks can be effectively accessed by linking electroactive organic ligands through intervening metal halide moieties .Molecular Structure Analysis

The molecular structure of this compound is characterized by a triphenylene core with six methylthio groups attached to it . The crystal structure features a composite one-dimensional BiCl3 framework in which the Bi(III) center is chelated to the organic ligand . The chelation bonds facilitate the ligand-metal center interaction and generate substantial charge transfer phenomena .Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve its use as a ligand in the formation of coordination networks . The polycyclic aromatic ligands of 2,3,6,7,10,11-hexakis(alkylthio)triphenylene interact with BiBr3 and BiCl3 to form air-stable and solution-processable hybrid semiconductors featuring diverse network dimensionalities and electronic properties .Physical and Chemical Properties Analysis

This compound is readily soluble in common organic solvents . It exhibits self-organizing long fiber structures with supramolecularly ordered columnar stacks that lie parallel to the substrate .作用机制

安全和危害

未来方向

The future directions for 2,3,6,7,10,11-Hexakis(methylthio)triphenylene research could involve the design and synthesis of new discotic liquid crystalline (LC) semiconducting materials based on a triphenylene core . These materials could have a relatively lower band gap energy, making them suitable for electronic and optoelectronic applications .

属性

CAS 编号 |

206876-04-2 |

|---|---|

分子式 |

C24H24S6 |

分子量 |

504.9 g/mol |

IUPAC 名称 |

2,3,6,7,10,11-hexakis(methylsulfanyl)triphenylene |

InChI |

InChI=1S/C24H24S6/c1-25-19-7-13-14(8-20(19)26-2)16-10-22(28-4)24(30-6)12-18(16)17-11-23(29-5)21(27-3)9-15(13)17/h7-12H,1-6H3 |

InChI 键 |

YHVUINDSSICLLY-UHFFFAOYSA-N |

规范 SMILES |

CSC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)SC)SC)SC)SC)SC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B8271605.png)

![4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B8271615.png)